1H-Pyrazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carbothioamide is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a thiocarbonyl group attached to the fourth carbon This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbothioamide can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds, followed by the addition of isothiocyanates. This method typically requires mild conditions and yields high purity products .
Industrial Production Methods: Industrial production of this compound often employs a one-pot multicomponent catalytic synthesis. This method utilizes hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of catalysts like HAp/ZnCl2 nano-flakes at temperatures around 60-70°C. The advantages of this protocol include high yields, a wide range of substrates, and a simple procedure .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a COX-2 inhibitor, making it a candidate for anti-inflammatory drug development.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbothioamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, blocking the production of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a thiocarbonyl group.
1H-Pyrazole-4-carboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.
1H-Pyrazole-4-carbonitrile: Features a nitrile group, which affects its chemical behavior and biological activity.
Uniqueness: 1H-Pyrazole-4-carbothioamide stands out due to its thiocarbonyl group, which imparts unique chemical reactivity and biological properties. This group enhances its potential as a COX-2 inhibitor and provides versatility in synthetic applications .
Properties
IUPAC Name |
1H-pyrazole-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCBNBCZIUCDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.